molecular formula C23H24N2O4 B11369356 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11369356
M. Wt: 392.4 g/mol
InChI Key: CVDKVBLZXLNDTH-CSKARUKUSA-N
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Description

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring, a piperidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzoxazole with piperidine, followed by the introduction of the dimethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: Potential applications in medicinal chemistry include its use as a lead compound for the development of new pharmaceuticals. Its unique structure may interact with specific biological pathways, offering therapeutic benefits.

    Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. The benzoxazole and piperidine rings may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group could enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one stands out due to its unique combination of structural features. The presence of both benzoxazole and piperidine rings, along with the dimethoxyphenyl group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H24N2O4/c1-27-20-9-7-16(15-21(20)28-2)8-10-22(26)25-13-11-17(12-14-25)23-24-18-5-3-4-6-19(18)29-23/h3-10,15,17H,11-14H2,1-2H3/b10-8+

InChI Key

CVDKVBLZXLNDTH-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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